molecular formula C10H9ClN4 B13014740 4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile

4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile

Cat. No.: B13014740
M. Wt: 220.66 g/mol
InChI Key: CSXQXRJFIQOYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. This inhibition can lead to various biological effects, including the modulation of pain responses .

Comparison with Similar Compounds

4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile can be compared with other similar compounds, such as:

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.

    Other AAK1 inhibitors:

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

4-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile

InChI

InChI=1S/C10H9ClN4/c11-10-9-5-4-8(3-1-2-6-12)15(9)14-7-13-10/h4-5,7H,1-3H2

InChI Key

CSXQXRJFIQOYMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)Cl)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.